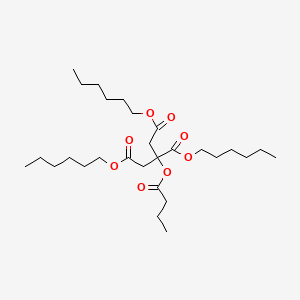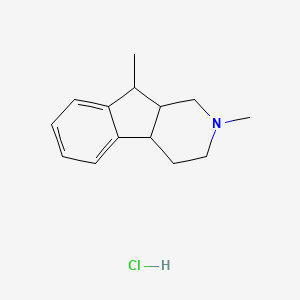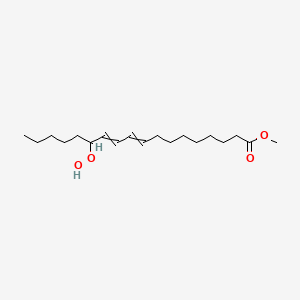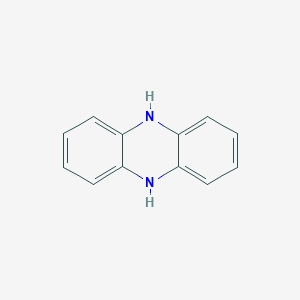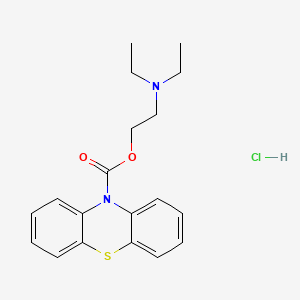
10H-PHENOTHIAZINE-10-CARBOXYLIC ACID, 2-(DIETHYLAMINO)ETHYL ESTER, HYDROCHLORIDE (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Diethylaminoethyl phenothiazine-N-carboxylate hydrochloride: is a chemical compound with the molecular formula C19H23ClN2O2S and a molecular weight of 378.9 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10H-PHENOTHIAZINE-10-CARBOXYLIC ACID, 2-(DIETHYLAMINO)ETHYL ESTER, HYDROCHLORIDE (1:1) involves the esterification of phenothiazine-10-carboxylic acid with diethylaminoethanol. The reaction typically requires the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of 10H-PHENOTHIAZINE-10-CARBOXYLIC ACID, 2-(DIETHYLAMINO)ETHYL ESTER, HYDROCHLORIDE (1:1) is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to complete the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
Beta-Diethylaminoethyl phenothiazine-N-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent hydrolysis.
Substitution: Various nucleophiles such as alkyl halides or amines; reactions are usually conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted phenothiazine derivatives
Applications De Recherche Scientifique
Beta-Diethylaminoethyl phenothiazine-N-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phenothiazine derivatives.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including its use as an antipsychotic and anti-inflammatory agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 10H-PHENOTHIAZINE-10-CARBOXYLIC ACID, 2-(DIETHYLAMINO)ETHYL ESTER, HYDROCHLORIDE (1:1) involves its interaction with specific molecular targets and pathways. The compound is known to bind to dopamine receptors in the brain, thereby modulating neurotransmitter activity. This interaction is believed to underlie its potential antipsychotic effects. Additionally, the compound may inhibit certain enzymes involved in inflammatory processes, contributing to its anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.
Thioridazine: A phenothiazine derivative with antipsychotic and sedative effects.
Uniqueness
Beta-Diethylaminoethyl phenothiazine-N-carboxylate hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike other phenothiazine derivatives, this compound exhibits a unique combination of antipsychotic and anti-inflammatory effects, making it a valuable candidate for further research and development .
Propriétés
Numéro CAS |
298-51-1 |
|---|---|
Formule moléculaire |
C19H23ClN2O2S |
Poids moléculaire |
378.9 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl phenothiazine-10-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H22N2O2S.ClH/c1-3-20(4-2)13-14-23-19(22)21-15-9-5-7-11-17(15)24-18-12-8-6-10-16(18)21;/h5-12H,3-4,13-14H2,1-2H3;1H |
Clé InChI |
FOQGDCBIMVXYSR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl |
SMILES canonique |
CCN(CC)CCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl |
Key on ui other cas no. |
298-51-1 |
Numéros CAS associés |
82-00-8 (Parent) |
Synonymes |
transergan transergan monohydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


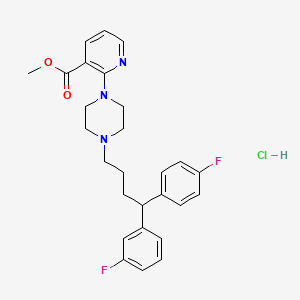
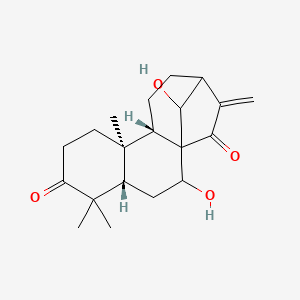
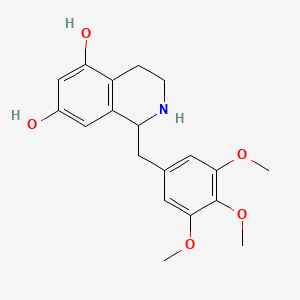
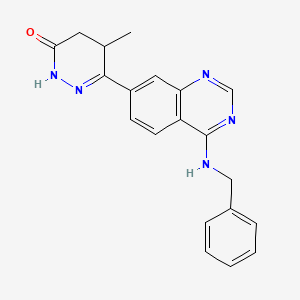

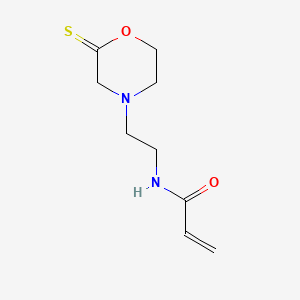
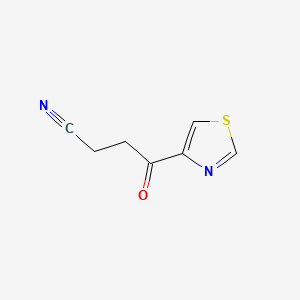
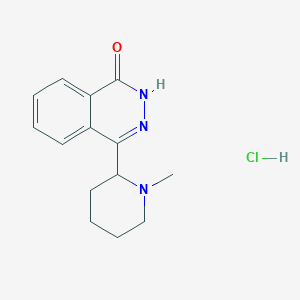
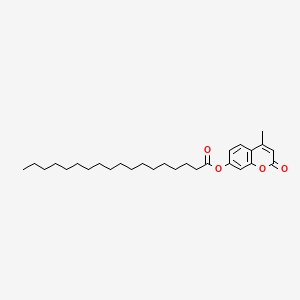
![(2S,3S,4S,5R)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1199016.png)
